An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, and chemical behavior of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile (CAS No. 26187-28-0). Pyrrole scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the specific characteristics imparted by the dimethyl and carbonitrile substitutions is paramount for its effective utilization in drug design, materials science, and synthetic chemistry. This document synthesizes available data with predictive analysis to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore its structural attributes, predictable physicochemical parameters, spectroscopic fingerprints for identification, and standardized protocols for its empirical characterization.
Molecular Identity and Structural Framework
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 2,4-Dimethyl-1H-pyrrole-3-carbonitrile is a substituted aromatic heterocycle. The central 1H-pyrrole ring provides a planar, electron-rich system. This core is functionalized with two electron-donating methyl groups at positions 2 and 4, and a potent electron-withdrawing nitrile group at position 3. This specific arrangement of substituents creates a unique electronic and steric profile that dictates its reactivity and interactions.
| Identifier | Value | Source |
| IUPAC Name | 2,4-Dimethyl-1H-pyrrole-3-carbonitrile | N/A |
| CAS Number | 26187-28-0 | [3] |
| Molecular Formula | C₇H₈N₂ | [3] |
| Molecular Weight | 120.155 g/mol | [3] |
| Canonical SMILES | CC1=C(NC=C1C)C#N | N/A |
| InChI Key | KPKAHQLZSNDNLV-UHFFFAOYSA-N | [3] |
Core Physicochemical Properties: A Predictive and Comparative Analysis
Direct experimental data for this specific compound is not extensively published. Therefore, we present a combination of data from closely related analogs and predictive insights grounded in established chemical principles. This approach provides a robust framework for anticipating its behavior in experimental settings.
| Property | Predicted/Comparative Value | Rationale & Context |
| Physical State | White to off-white crystalline solid | Based on similarly substituted pyrroles. |
| Melting Point | Not experimentally determined. Expected to be significantly higher than 2,4-dimethylpyrrole. | The addition of the polar nitrile group enhances intermolecular dipole-dipole interactions and crystal lattice energy, leading to a higher melting point. |
| Boiling Point | Not experimentally determined. Expected to be substantially higher than 2,4-dimethylpyrrole (~165-167 °C[4]). | Increased polarity due to the nitrile moiety leads to stronger intermolecular forces, requiring more energy to transition to the gas phase. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, Methanol, Chloroform). | The polar nitrile and N-H groups allow for some interaction with water, but the overall hydrocarbon character limits aqueous solubility. Good solubility in organic solvents is expected. |
| pKa (N-H acidity) | Predicted to be lower (more acidic) than pyrrole (~17.5). | The potent electron-withdrawing effect of the adjacent nitrile group stabilizes the resulting conjugate base (pyrrolide anion), thereby increasing the acidity of the N-H proton. |
| LogP (Octanol/Water) | Predicted to be in the range of 1.0 - 2.0. | This value suggests moderate lipophilicity, a key parameter in drug development for membrane permeability. |
Spectroscopic Fingerprint for Structural Verification
Accurate characterization relies on a combination of spectroscopic techniques. The following is a predicted spectral profile to aid in the identification and purity assessment of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
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A broad singlet for the N-H proton, typically in the range of 8.0-9.0 ppm.
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A singlet for the lone aromatic C5-H proton, around 6.5-7.0 ppm.
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Two sharp singlets for the two non-equivalent -CH₃ groups, likely between 2.0-2.5 ppm.
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-
¹³C NMR: The carbon spectrum will provide a map of the carbon framework:
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The nitrile carbon (C≡N) will be a sharp signal around 115-120 ppm.
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Four distinct signals for the pyrrole ring carbons , with C3 (bearing the nitrile) being the most deshielded.
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Two signals for the methyl carbons in the aliphatic region (~10-15 ppm).
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Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying key functional groups.
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N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
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C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ corresponding to the methyl groups.
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C≡N Stretch (Nitrile): A characteristic sharp, strong absorption band in the 2220-2260 cm⁻¹ region. Its intensity and sharpness are definitive identifiers for the nitrile group.
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C=C/C-N Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation.
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Molecular Ion (M⁺): The primary peak will correspond to the exact mass of the molecule, m/z ≈ 120.07.
-
Fragmentation Pattern: Common fragmentation pathways for alkylated pyrroles include the loss of a methyl radical (-15 amu) or hydrogen cyanide (-27 amu), leading to significant fragment ions at m/z ≈ 105 and 93, respectively.[5]
Synthesis, Reactivity, and Applications in Drug Discovery
Synthetic Pathways
Substituted pyrroles like 2,4-Dimethyl-1H-pyrrole-3-carbonitrile are often synthesized through multi-step sequences. A common strategy involves the condensation of an α-amino ketone with a β-keto nitrile, or modifications of existing pyrrole rings. The specific synthetic route can be found in specialized chemical synthesis literature.[6]
Chemical Reactivity Profile
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Pyrrole Ring: Susceptible to electrophilic substitution, primarily at the C5 position, which is the most electron-rich and sterically accessible site.
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N-H Site: The acidic proton can be removed by a base to form a pyrrolide anion, which can then act as a nucleophile for alkylation or acylation reactions.
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Nitrile Group: The carbonitrile can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine, offering a versatile handle for further derivatization.
Relevance as a Pharmaceutical Intermediate
Pyrrole derivatives are integral to a wide range of pharmaceuticals due to their ability to mimic peptide structures and participate in hydrogen bonding.[2] The specific substitution pattern of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile makes it a valuable scaffold. For instance, related 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives have been investigated for their anticancer properties.[2][7] This molecule serves as a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Standardized Protocols for Experimental Characterization
Trustworthiness in research is built on reproducible, well-documented protocols. The following are self-validating methodologies for characterizing a novel or synthesized batch of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile.
Protocol 1: Melting Point Determination via Digital Apparatus
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Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A non-homogenous or solvent-containing sample will lead to a broad and depressed melting range.
-
Capillary Loading: Load a small amount (2-3 mm height) of the powdered sample into a capillary tube by tapping the sealed end on a hard surface.
-
Instrument Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
-
Rapid Scan (Optional): Set a fast ramp rate (~10-20 °C/min) to quickly estimate the approximate melting point. This prevents excessive time spent on the precise measurement.
-
Precise Measurement: Cool the apparatus and use a fresh sample. Set the starting temperature to ~20 °C below the estimated melting point and use a slow ramp rate (1-2 °C/min). A slow rate is critical to allow the system to reach thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). A pure compound will have a sharp melting range (T₂ - T₁ < 2 °C).
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Caption: Workflow for Melting Point Determination.
Protocol 2: Acquisition of ¹H NMR Spectrum
-
Objective: To obtain a high-resolution proton NMR spectrum for structural confirmation.
-
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The deuterated solvent prevents a large, overwhelming solvent signal in the spectrum.
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Internal Standard: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS). TMS is inert and its signal is defined as 0.00 ppm, providing a reliable reference point.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the tube into the NMR spectrometer.
-
Instrument Tuning: Allow the instrument to lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition: Acquire the 1D proton spectrum using standard parameters (e.g., 16-32 scans for good signal-to-noise ratio).
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks to determine the relative ratios of protons.
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Safety, Handling, and Storage
While a specific safety data sheet for 2,4-Dimethyl-1H-pyrrole-3-carbonitrile is not widely available, precautions should be based on the hazards associated with related compounds like pyrrole and substituted nitriles.
-
Potential Hazards:
-
Recommended Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
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Conclusion
2,4-Dimethyl-1H-pyrrole-3-carbonitrile is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a robust, albeit partially predictive, overview of its key physicochemical properties. By combining data from related structures with fundamental chemical principles, we have constructed a detailed profile encompassing its molecular identity, physical characteristics, spectroscopic fingerprints, and reactivity. The standardized protocols and safety information included herein are designed to empower researchers to handle, characterize, and utilize this compound effectively and safely in their synthetic and developmental endeavors.
References
Please note that URLs were verified as active on the date of publication.
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